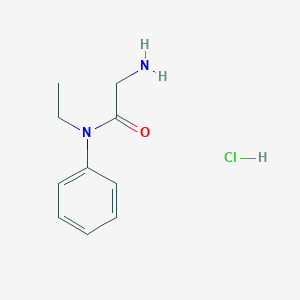

2-Amino-N-ethyl-N-phenylacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride typically involves the reaction of N-ethyl-N-phenylacetamide with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-ethyl-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides and acids.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to produce various chemical compounds.

Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-N-methyl-N-phenylacetamide

- 2-Amino-N-ethyl-N-benzylacetamide

- 2-Amino-N-ethyl-N-tolylacetamide

Uniqueness

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Actividad Biológica

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a compound of interest due to its diverse biological activities and applications in biochemical research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C11H16ClN1O

- Molecular Weight : 215.71 g/mol

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It can act as an enzyme inhibitor or activator , modulating various biochemical pathways. The compound binds to the active sites of enzymes, altering their catalytic activities and influencing cellular processes such as signal transduction and metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for its application in biochemical assays. For example, it has been used in studies to explore enzyme activities related to potassium channels, particularly in Slack potassium channel inhibitors .

Anti-inflammatory and Antioxidant Effects

Studies have shown that related compounds exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. These findings suggest potential applications in treating inflammatory conditions .

Anticonvulsant Activity

Recent investigations into similar derivatives have revealed anticonvulsant properties, particularly in models of maximal electroshock seizures. These studies highlight the potential for developing new therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 2-amino-N-phenylacetamides reveal that minor structural modifications can significantly impact biological activity. For instance, changes in substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets, such as potassium channels .

| Modification | Effect on Activity |

|---|---|

| Substituent position | Alters binding affinity to target enzymes |

| Electron-withdrawing groups | Generally enhance inhibitory activity |

| Alkyl chain length | Affects solubility and cellular uptake |

Antibacterial Activity

A study evaluated the antibacterial effects of phenylacetamide derivatives against various bacterial strains. The results indicated promising antibacterial activity with minimum effective concentrations (EC50) significantly lower than standard treatments .

| Compound | EC50 (µM) | Bacterial Strain |

|---|---|---|

| N-(4-fluorophenyl)acetamide | 156.7 | Xanthomonas oryzae |

| N-(2-hydroxyphenyl)acetamide | 144.7 | Xanthomonas axonopodis |

Anti-Arthritic Activity

In a model of adjuvant-induced arthritis, treatment with N-(2-hydroxyphenyl)acetamide resulted in reduced paw edema and body weight loss compared to controls, demonstrating potential anti-arthritic properties .

Propiedades

IUPAC Name |

2-amino-N-ethyl-N-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGRHCCCNSTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.